molecular formula C7H8I2N2 B13936016 2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole

2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole

Cat. No.: B13936016
M. Wt: 373.96 g/mol
InChI Key: TVLDQNLNRPOISU-UHFFFAOYSA-N
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Description

2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of cyclopropylmethyl and diiodo substituents at positions 2, 4, and 5, respectively, imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with diiodoacetaldehyde in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium or nickel to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance production efficiency by providing better control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The diiodo groups at positions 4 and 5 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes, while its anticancer properties could be due to the inhibition of specific signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole is unique due to the presence of both cyclopropylmethyl and diiodo substituents, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound in various research fields .

Properties

Molecular Formula

C7H8I2N2

Molecular Weight

373.96 g/mol

IUPAC Name

2-(cyclopropylmethyl)-4,5-diiodo-1H-imidazole

InChI

InChI=1S/C7H8I2N2/c8-6-7(9)11-5(10-6)3-4-1-2-4/h4H,1-3H2,(H,10,11)

InChI Key

TVLDQNLNRPOISU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NC(=C(N2)I)I

Origin of Product

United States

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